molecular formula C13H12N4OS2 B2591586 2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034613-59-5

2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2591586
CAS No.: 2034613-59-5
M. Wt: 304.39
InChI Key: CYLOXZPJQSIVEE-UHFFFAOYSA-N
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Description

2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a heterocyclic compound that features both thiophene and triazole rings. These structures are known for their significant roles in various chemical and biological processes due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves the formation of the triazole ring through a Huisgen cycloaddition reaction, followed by the introduction of the thiophene moiety. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The thiophene and triazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing various biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.

    Triazole derivatives: Compounds such as 1,2,3-triazole and 4-phenyl-1,2,3-triazole.

Uniqueness

2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is unique due to the combination of both thiophene and triazole rings in a single molecule. This dual functionality provides it with distinct electronic properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-thiophen-3-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c18-13(5-10-1-3-19-8-10)14-6-11-7-17(16-15-11)12-2-4-20-9-12/h1-4,7-9H,5-6H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLOXZPJQSIVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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